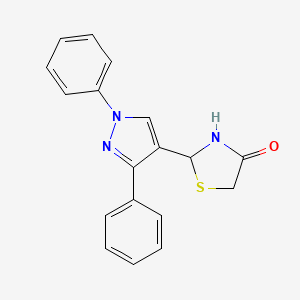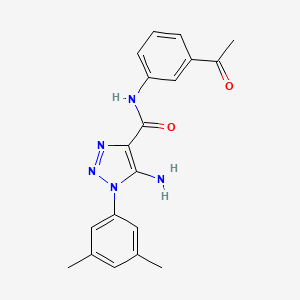![molecular formula C31H22N6O6 B5155728 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6'-Methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone], also known as MNQ, is a synthetic compound that has been widely used in scientific research. The compound belongs to the quinazoline family and has been found to possess a range of biological activities, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to inhibit the activity of tyrosine kinases, which play a key role in cancer cell proliferation and survival. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to inhibit the activity of the STAT3 signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to have a range of biochemical and physiological effects. Studies have shown that 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] can induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to induce oxidative stress and inhibit the activity of antioxidant enzymes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] in lab experiments is its potent anticancer activity. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been found to be effective against a range of cancer cell lines, making it a valuable tool for cancer research. Another advantage of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is its relatively low toxicity, which makes it a safer alternative to other anticancer drugs.
One of the limitations of using 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]. One potential direction is the development of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the synergistic effects of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] with other anticancer drugs. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] could also be studied for its potential use in other applications, such as the treatment of inflammatory diseases and neurological disorders.
Métodos De Síntesis
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] can be synthesized through a multistep process that involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by the formation of 2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone. The final step involves the reaction of two molecules of 2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone with formaldehyde to form 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone].
Aplicaciones Científicas De Investigación
6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] is in the field of cancer research. Studies have shown that 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] possesses potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. 6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
2-methyl-6-[[2-methyl-3-(3-nitrophenyl)-4-oxoquinazolin-6-yl]methyl]-3-(3-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6O6/c1-18-32-28-11-9-20(14-26(28)30(38)34(18)22-5-3-7-24(16-22)36(40)41)13-21-10-12-29-27(15-21)31(39)35(19(2)33-29)23-6-4-8-25(17-23)37(42)43/h3-12,14-17H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYAYUGPVGXRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-])C)C(=O)N1C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)

![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)
![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)